4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol
Description
“4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol” is a synthetic small molecule featuring a 1H-imidazole core substituted at the 2-position with a 2,6-dimethoxyphenol group and at the 4,5-positions with bis(4-methoxyphenyl) moieties.
Properties
CAS No. |
1749-74-2 |
|---|---|
Molecular Formula |
C25H24N2O5 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C25H24N2O5/c1-29-18-9-5-15(6-10-18)22-23(16-7-11-19(30-2)12-8-16)27-25(26-22)17-13-20(31-3)24(28)21(14-17)32-4/h5-14,28H,1-4H3,(H,26,27) |
InChI Key |
PYRDFTNFJDJJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C(=C3)OC)O)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form a key intermediate. This intermediate is then subjected to further reactions, including methylation and oximation, to introduce the methoxy groups and form the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Imidazole Ring Formation
A common approach involves condensation reactions of benzil derivatives with aldehydes and ammonium acetate, catalyzed by transition metal complexes. For example:
-
Reaction conditions : Refluxing benzil, aldehyde (e.g., 2-nitrobenzaldehyde), and ammonium acetate in acetic acid generates intermediates via ammonia-mediated condensation. Subsequent dehydration forms the imidazole core .
-
Key steps :
Coupling with Phenolic Moieties
The imidazole core is coupled to the phenolic group (2,6-dimethoxyphenol) via electrophilic aromatic substitution or metal-catalyzed coupling. For instance:
-
Electrophilic substitution : The imidazole’s reactive positions (e.g., C-2) may undergo substitution with pre-activated phenolic derivatives.
-
Metal-catalyzed coupling : Copper borate (CuB₄O₇) has been used to facilitate coupling reactions in related imidazoles, though specific conditions for this compound are not explicitly detailed .
Coupling Reactions
The compound’s synthesis often involves coupling reactions to link the imidazole and phenolic components.
Typical Coupling Methods
Potential Modifications
The compound’s structure allows for functional group transformations, including:
-
Substitution : Introduction of nitro, cyano, or alkyl groups via nucleophilic/electrophilic aromatic substitution.
-
Complexation : Formation of metal complexes (e.g., copper(II) chelates) via bidentate ligand coordination, as observed in related imidazoles .
-
Hydrolysis : Cleavage of methoxy groups under acidic/basic conditions to generate hydroxyl derivatives.
Coupling Reaction Data
-
Electrophilic substitution : Requires activation of the phenolic partner (e.g., via nitration or halogenation).
-
Metal-catalyzed coupling : Copper borate enables condensation at elevated temperatures, forming stable metal complexes .
Spectral Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | NH proton (δ 12–13 ppm), aromatic signals (δ 6.8–8.6 ppm) . |
| IR | NH stretch (3440–3448 cm⁻¹), C=N/C=C vibrations (1610–1641 cm⁻¹) . |
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of certain receptors or enzymes involved in signal transduction .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound | Imidazole Substituents (4,5) | Inhibitory Potency (nSMase2) | Metabolic Stability (Liver Microsomes) | Plasma Exposure (AUC) | Major Metabolites |
|---|---|---|---|---|---|
| DPTIP | Undisclosed | Baseline (Reference IC₅₀) | Low | Low | Not reported |
| 25b | Diisopropyl | 3× higher than DPTIP | High (87% remaining after 1 h) | 2× higher than DPTIP | O-glucuronide |
| Target Compound | Bis(4-methoxyphenyl) | Inferred similar/higher | Predicted moderate | Unknown | Predicted O-glucuronide |
Pharmacological and Pharmacokinetic Insights
- Inhibitory Potency: The 4-(1H-imidazol-2-yl)-2,6-dimethoxyphenol scaffold is critical for nSMase2 inhibition. While 25b’s aliphatic substituents enhance metabolic stability, the target compound’s aromatic 4-methoxyphenyl groups may improve binding through π-π interactions but could reduce solubility .
- Metabolism: 25b’s diisopropyl groups confer resistance to cytochrome P450 oxidation, whereas the target compound’s methoxy groups may increase susceptibility to Phase II glucuronidation, as observed in related phenolic compounds .
- Plasma Exposure: 25b’s higher plasma AUC correlates with its metabolic stability.
Key Research Findings
- Substitution at imidazole 4,5-positions significantly impacts both potency and ADME properties. Aliphatic groups (e.g., diisopropyl) favor metabolic stability, while aromatic groups (e.g., bis(4-methoxyphenyl)) may enhance target engagement but introduce metabolic liabilities .
- Blocking Phase II metabolism (e.g., glucuronidation) is proposed as a strategy to improve the pharmacokinetics of this scaffold .
Q & A
Q. What are the recommended synthetic pathways for synthesizing 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol and its derivatives?
The compound can be synthesized via multi-step reactions, including cyclization of substituted imidazoles and functionalization of phenolic groups. For example:
- Imidazole core formation : Use 4-methoxyphenyl-substituted aldehydes and ammonium acetate under reflux conditions to form the imidazole ring .
- Phenolic group introduction : Protect/deprotect methoxy groups using boron tribromide (BBr₃) in dichloromethane to achieve regioselective hydroxylation .
- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), FTIR, and mass spectrometry. Reference spectra for similar compounds (e.g., pyrido-thieno-pyrimidine derivatives) are available for cross-validation .
Q. How can researchers validate the structural integrity of this compound using crystallographic methods?
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids .
- Key parameters : Report bond lengths (e.g., C–O in methoxy groups: ~1.36–1.42 Å) and torsion angles to confirm steric effects from bis(4-methoxyphenyl) groups .
- Data deposition : Submit CIF files to repositories like the Cambridge Structural Database (CSD) for reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s inhibitory activity against targets like nSMase2?
- Structure-activity relationship (SAR) : Replace methoxy groups with bulkier substituents (e.g., isopropyl) to enhance metabolic stability. Compound 25b (4-(4,5-diisopropyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol) showed improved plasma exposure due to reduced phase II metabolism (e.g., glucuronidation) .
- Assay design : Use liver microsomes (human/rat) to screen for metabolic stability and LC-MS to quantify major metabolites (e.g., O-glucuronides) .
Q. What strategies resolve contradictions in reported bioactivity data for imidazole-phenol derivatives?
- Assay variability : Standardize antioxidant activity tests (e.g., DPPH and FRAP assays) with controls like ascorbic acid and BHT. For example, compound 9b in a triazole-thiadiazine series outperformed BHT in radical scavenging .
- Electronic effects : Use DFT calculations to model electron-donating/withdrawing effects of substituents (e.g., methoxy vs. nitro groups) on redox potential .
Q. How can this compound be optimized for fluorescence-based applications (e.g., AIE/ESIPT probes)?
- Fluorophore design : Incorporate electron-rich groups (e.g., benzo[d]thiazole) to enhance ICT/AIE effects. The derivative MTPIM-HBT exhibited ratiometric CO detection via synergistic AIE/ESIPT .
- Photophysical analysis : Measure quantum yields and Stokes shifts in solvents of varying polarity to assess environmental sensitivity .
Methodological Challenges
Q. What analytical techniques are critical for distinguishing stereoisomers of related compounds?
- Chiral chromatography : Use Pirkle-type columns with hexane/isopropanol gradients to resolve enantiomers (e.g., 4-(1-hydroxyethyl)-2,6-dimethoxyphenol derivatives) .
- Circular dichroism (CD) : Compare experimental CD spectra with computational models (e.g., TD-DFT) to assign absolute configurations .
Q. How can researchers address low solubility in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
